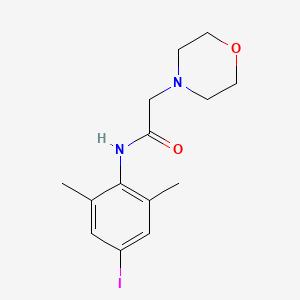![molecular formula C18H16ClFN2O2S B4716556 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine
説明
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine, also known as CFTR(inh)-172, is a small molecule that has been extensively studied for its therapeutic potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic infections and respiratory failure. CFTR(inh)-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating ion transport across epithelial cells.
作用機序
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 works by binding to the ATP-binding site of the 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine protein, which prevents the protein from opening and allowing chloride ions to pass through. This results in a decrease in the amount of chloride secreted by epithelial cells, which helps to alleviate the symptoms of CF.
Biochemical and Physiological Effects:
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 can inhibit 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine-mediated chloride secretion in epithelial cells, which is a hallmark of CF. In vivo studies in animal models of CF have also shown that 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 can improve lung function and reduce inflammation.
実験室実験の利点と制限
One advantage of using 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 in lab experiments is that it is a potent and specific inhibitor of the 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine protein. This allows researchers to study the role of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine in various biological processes, such as ion transport and inflammation. However, one limitation of using 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 is that it may not fully recapitulate the effects of genetic mutations that cause CF in humans.
将来の方向性
There are several future directions for research on 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172. One area of focus is the development of more potent and selective inhibitors of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine that can be used in the treatment of CF. Another area of focus is the study of the long-term effects of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine inhibition on epithelial cell function and overall health. Additionally, there is a need for more studies on the safety and efficacy of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 in humans, particularly in clinical trials.
科学的研究の応用
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 has been extensively studied for its potential therapeutic applications in treating CF. In vitro studies have shown that 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 can inhibit 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine-mediated chloride secretion in epithelial cells, which is a hallmark of CF. In vivo studies in animal models of CF have also shown that 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine(inh)-172 can improve lung function and reduce inflammation.
特性
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-16-15-13(20)4-1-5-14(15)25-17(16)18(23)22-8-6-21(7-9-22)11-12-3-2-10-24-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONNZFYJYLZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)


![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)
![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)

amino]benzoic acid](/img/structure/B4716570.png)
